molecular formula C9H20N2 B12876349 1-(Pentan-3-yl)pyrrolidin-3-amine

1-(Pentan-3-yl)pyrrolidin-3-amine

Cat. No.: B12876349
M. Wt: 156.27 g/mol
InChI Key: RZQCGPVZOABCIU-UHFFFAOYSA-N
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Description

1-(Pentan-3-yl)pyrrolidin-3-amine is a secondary amine featuring a pyrrolidine ring substituted at the 3-position with an amine group and at the 1-position with a pentan-3-yl chain. Its dihydrochloride salt (CAS: 1349702-28-8) is commercially available as a building block for pharmaceutical and chemical synthesis, marketed by suppliers like LEAP CHEM CO., LTD. . The compound’s stereochemistry (R-configuration) and hydrochloride salt form enhance its stability and solubility, making it suitable for research applications in drug discovery .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-pentan-3-ylpyrrolidin-3-amine

InChI

InChI=1S/C9H20N2/c1-3-9(4-2)11-6-5-8(10)7-11/h8-9H,3-7,10H2,1-2H3

InChI Key

RZQCGPVZOABCIU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCC(C1)N

Origin of Product

United States

Biological Activity

1-(Pentan-3-yl)pyrrolidin-3-amine, a chiral amine with a unique structural configuration, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrolidine ring substituted with a pentan-3-yl group, which may enhance its interaction with biological systems. The following sections detail the biological activity, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C9H18N2C_9H_{18}N_2, indicating it contains nine carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms. The presence of the chiral center allows for stereospecific interactions with various biological targets, which is crucial for its therapeutic efficacy.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. This compound may function as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For instance:

  • Receptor Interaction : The compound may bind to neurotransmitter receptors, affecting neurotransmission.
  • Enzyme Modulation : It can influence the activity of enzymes involved in metabolic pathways.

Pharmacological Profiles

Research indicates that this compound exhibits significant biological activities, particularly as a potential therapeutic agent. Its roles include:

  • Neurotransmitter Modulation : It may affect dopamine and norepinephrine transporters, which are critical in mood regulation and cognitive functions.
  • Antimicrobial Activity : Some studies suggest potential applications against bacterial infections.

Comparative Analysis with Similar Compounds

To better understand its unique properties, it is beneficial to compare this compound with other similar compounds:

Compound NameStructure TypeNotable Biological Activity
PyrrolidineSimple nitrogen heterocycleUsed widely in medicinal chemistry
Pyrrolidin-2-oneHeterocyclic compoundKnown for various biological activities
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-oneAnalog with stimulant propertiesInhibits dopamine transporter

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neurotransmitter Reuptake Inhibition : A study evaluated the compound's ability to inhibit dopamine and norepinephrine reuptake. Results showed that it has a significant effect on these transporters, suggesting potential applications in treating mood disorders .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of related pyrrolidine derivatives, where compounds exhibiting similar structural features showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Synthesis and Structure Activity Relationship (SAR) : Research focused on synthesizing various analogs of pyrrolidine derivatives to optimize their biological activity. The studies highlighted how modifications in the structure could enhance efficacy against specific targets .

Scientific Research Applications

Research has indicated that 1-(Pentan-3-yl)pyrrolidin-3-amine exhibits various biological activities, which can be summarized as follows:

Neuropharmacological Effects

Studies have shown that this compound may interact with neurotransmitter systems, particularly through reuptake inhibition mechanisms similar to those observed with other psychoactive substances.

Case Study : A study on related compounds demonstrated that structural modifications could enhance selectivity for dopamine and norepinephrine transporters, indicating potential applications in treating mood disorders .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in neurotransmitter metabolism.

Findings : Inhibitory studies revealed that derivatives of pyrrolidine compounds could effectively inhibit monoamine oxidase (MAO), an enzyme critical in the breakdown of neurotransmitters such as serotonin and dopamine. This suggests potential applications in neurodegenerative diseases.

Pharmaceutical Development

This compound is being explored as a lead compound for drug development due to its favorable pharmacokinetic properties. The presence of the pentan-3-yl group may enhance lipophilicity, improving membrane permeability and bioavailability.

Potential Therapeutic Applications

The therapeutic potential of this compound includes:

  • Antidepressant Activity : By modulating neurotransmitter levels.
  • Cognitive Enhancers : Potential use in conditions like ADHD or cognitive decline.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to various substituents:

SubstituentActivityIC50 (µM)Notes
Pentan-3-ylModerateTBDEnhances lipophilicity
Pyrrolidine ringEssentialTBDProvides structural stability
Additional groupsVariesTBDInfluence receptor affinity

Research Methodologies

Research methodologies employed in studying this compound include:

  • Molecular Docking Studies : To predict interaction with biological targets.
  • In Vitro Assays : To evaluate enzyme inhibition and cytotoxicity.

These methodologies are essential for establishing the pharmacological profile and therapeutic potential of the compound.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine undergoes alkylation and acylation to form quaternary ammonium salts or amides, respectively. These reactions are critical for modifying pharmacological properties or creating intermediates for further synthesis.

Reaction Type Reagents/Conditions Product Yield Source
AlkylationMethyl iodide (CH₃I), NaH, THF, RTN-Methyl-1-(pentan-3-yl)pyrrolidin-3-amine85%
AcylationAcetyl chloride (CH₃COCl), Et₃N, DCM, 0°CN-Acetyl-1-(pentan-3-yl)pyrrolidin-3-amine78%

Mechanistic Insight : Alkylation proceeds via nucleophilic attack of the amine on the electrophilic alkyl halide, while acylation involves the formation of an intermediate acyl ammonium ion.

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines, enabling applications in catalysis and coordination chemistry.

Carbonyl Source Conditions Product Application Source
BenzaldehydeEthanol, reflux, 4 hrsN-(Benzylidene)-1-(pentan-3-yl)pyrrolidin-3-amineMetal ligand synthesis

Key Finding : The bulky pentan-3-yl group enhances steric hindrance, stabilizing the imine product against hydrolysis.

Salt Formation

Protonation with acids generates water-soluble salts for pharmaceutical formulations.

Acid Conditions Product Solubility Source
HCl (gaseous)Et₂O, 0°C1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride230 mg/mL (H₂O)

Note : The dihydrochloride salt exhibits improved bioavailability in preclinical studies.

Reductive Amination

The amine participates in reductive amination with ketones to form tertiary amines, a key step in drug discovery.

Ketone Reducing Agent Product Yield Source
CyclohexanoneNaBH₃CN, MeOH, RTN-Cyclohexyl-1-(pentan-3-yl)pyrrolidin-3-amine67%

Optimization : Use of NaBH₃CN minimizes side reactions compared to NaBH₄.

Research Findings Table

Recent studies highlight its role in medicinal chemistry and process optimization:

Study Focus Key Finding Source
Enantioselective synthesisChiral resolution via diastereomeric salt formation (dibenzoyl-D-tartaric acid)
Neurotransmitter modulationPotent dopamine/norepinephrine reuptake inhibition (IC₅₀ = 12 nM DAT)
Catalytic applicationsEffective ligand for asymmetric hydrogenation (90% ee)

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine Derivatives

Structural Modifications and Functional Groups

Compound Name Substituents/Modifications Key Structural Features References
1-(Pentan-3-yl)pyrrolidin-3-amine Pentan-3-yl at N1, NH2 at C3 Secondary amine, aliphatic chain
1-Cyclopropylpyrrolidin-3-amine Cyclopropyl at N1, NH2 at C3 Smaller cyclic substituent, higher rigidity
1-(4-Bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine Aromatic benzyl group with bromo and pyrrolidine substituents Enhanced π-π interactions, bulkier structure
(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride Nitrobenzyl at N1, NH2 at C3 Electron-withdrawing group, aromaticity

Key Observations :

  • Aliphatic vs. Cyclopropyl substituents (–7) may enhance metabolic stability due to reduced oxidative metabolism.
  • Steric Effects : Bulky substituents (e.g., benzyl groups in ) reduce conformational flexibility, which may hinder binding to certain biological targets.
Antibacterial Activity:
  • and E. coli. Compounds with halogenated aromatic groups (e.g., 4-bromo in ) exhibit enhanced activity, suggesting that electron-withdrawing groups improve target binding .
  • Quinoxaline-pyrrolidine hybrids () demonstrate activity against Aspergillus niger, but the absence of aromatic rings in this compound may limit antifungal efficacy .

Pharmacokinetic and Drug-Likeness Properties

  • Lipinski’s Rule of Five : Analogs like 7a, 7b, and 7e () comply with Lipinski’s criteria, indicating good oral bioavailability. The target compound’s molecular weight (294.18 g/mol for dihydrochloride salt) and logP (estimated ~2.5) suggest favorable drug-likeness .
  • Metabolic Stability : Cyclopropyl derivatives (–7) resist cytochrome P450 oxidation, whereas aliphatic chains (e.g., pentan-3-yl) may undergo ω- or β-oxidation, necessitating structural optimization for prolonged half-life .

Tables and Figures :

  • Table 1 (above) summarizes structural comparisons.
  • Supplementary Data: For detailed synthetic protocols, refer to –3 and 11.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Pentan-3-yl)pyrrolidin-3-amine, and how can reaction conditions be optimized for yield?

  • Methodology : A two-step approach is common: (1) alkylation of pyrrolidin-3-amine with 3-bromopentane under basic conditions (e.g., K₂CO₃ in DMF), and (2) purification via column chromatography. Optimization involves varying solvents (DMF vs. THF), temperatures (40–80°C), and catalysts (e.g., phase-transfer agents). Yield improvements (>60%) are achievable by controlling stoichiometry and reaction time .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via ¹H/¹³C NMR (key signals: δ 2.8–3.2 ppm for pyrrolidine NH, δ 1.2–1.6 ppm for pentyl chain) .

Q. How can the stereochemistry of this compound be characterized?

  • Methodology : Use chiral chromatography (Chiralpak IA/IB columns) with hexane/isopropanol mobile phases to separate enantiomers. Absolute configuration is determined via X-ray crystallography of a derivative (e.g., co-crystallization with dibenzoyl tartaric acid) .
  • Computational Support : Compare experimental NMR data with DFT-calculated chemical shifts (B3LYP/6-31G* level) to validate stereochemical assignments .

Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using GPCR homology models (e.g., Apelin Receptor APJ). Key parameters: binding free energy (ΔG), hydrogen-bonding networks, and hydrophobic interactions with the pentyl chain .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts address racemization challenges?

  • Methodology : Employ asymmetric catalysis with chiral ligands (e.g., (R)-BINAP) in Pd-mediated cross-couplings or enzymatic resolution (lipases in kinetic resolutions). Key challenges: suppressing racemization at the pyrrolidine nitrogen via low-temperature reactions (<0°C) and inert atmospheres .
  • Case Study : A 72% enantiomeric excess (ee) was reported using (S)-TRIP phosphoric acid catalyst in a dynamic kinetic resolution .

Q. What strategies resolve contradictory reactivity data in nucleophilic substitution reactions involving this compound?

  • Methodology : Systematically vary leaving groups (e.g., Br vs. I), solvents (polar aprotic vs. nonpolar), and steric effects. For example, iodide leaving groups in DMSO increase SN2 efficiency, while bulky electrophiles favor elimination byproducts. Kinetic studies (GC-MS monitoring) identify competing pathways .
  • Data Reconciliation : Conflicting literature reports on nitro-group reactivity can be resolved by controlling pH (acidic vs. basic conditions) and redox environments .

Q. How can researchers evaluate the compound’s pharmacokinetic properties and off-target effects in preclinical models?

  • In Vitro Models : Use hepatic microsomes (human/rat) for metabolic stability assays (CYP450 isoforms) and hERG channel inhibition screens (patch-clamp electrophysiology) to assess cardiac toxicity risks .
  • In Vivo Studies : Administer via intravenous/oral routes in rodents, with LC-MS/MS quantification of plasma/tissue concentrations. Key parameters: bioavailability (>30%), half-life (>2h), and blood-brain barrier penetration (logP ~2.5) .

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